molecular formula C18H18IN3O2 B4192876 N-(1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-iodobenzamide

N-(1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-iodobenzamide

Cat. No. B4192876
M. Wt: 435.3 g/mol
InChI Key: UERDSUKROWCPNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-iodobenzamide, also known as DBIB, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a benzimidazole derivative that has been found to have a variety of interesting properties, including the ability to bind to certain proteins and modulate their activity. In

Mechanism of Action

The mechanism of action of N-(1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-iodobenzamide is not fully understood, but it is believed to involve the binding of the compound to specific proteins and the modulation of their activity. Some studies have suggested that N-(1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-iodobenzamide may act as an allosteric modulator of certain proteins, meaning that it binds to a site on the protein that is distinct from its active site and alters its conformation and activity.
Biochemical and Physiological Effects:
N-(1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-iodobenzamide has been found to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in these cells. Additionally, N-(1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-iodobenzamide has been found to modulate the activity of certain enzymes and transcription factors, which could have implications for a variety of biological processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-iodobenzamide in lab experiments is its ability to bind to specific proteins and modulate their activity. This makes it a valuable tool for studying the function of these proteins in cells and tissues. Additionally, N-(1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-iodobenzamide is relatively easy to synthesize and purify, which makes it accessible to a wide range of researchers. However, there are also some limitations associated with the use of N-(1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-iodobenzamide in lab experiments. For example, its mechanism of action is not fully understood, which could make it difficult to interpret experimental results. Additionally, it may have off-target effects on other proteins, which could complicate data interpretation.

Future Directions

There are many potential future directions for research involving N-(1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-iodobenzamide. One promising area of research involves the use of N-(1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-iodobenzamide as a therapeutic agent for cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-iodobenzamide and its effects on specific proteins and biological processes. Finally, the development of new derivatives of N-(1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-iodobenzamide with improved properties could lead to even more exciting scientific discoveries in the future.

Scientific Research Applications

N-(1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-iodobenzamide has been found to have a variety of scientific research applications. One of the most promising areas of research involves the use of N-(1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-iodobenzamide as a tool for studying protein-protein interactions. N-(1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-iodobenzamide has been shown to bind to certain proteins and modulate their activity, which makes it a valuable tool for studying the function of these proteins in cells and tissues. Additionally, N-(1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-iodobenzamide has been used in studies of cancer and other diseases, where it has shown potential as a therapeutic agent.

properties

IUPAC Name

N-(1,3-diethyl-2-oxobenzimidazol-5-yl)-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18IN3O2/c1-3-21-15-10-9-12(11-16(15)22(4-2)18(21)24)20-17(23)13-7-5-6-8-14(13)19/h5-11H,3-4H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UERDSUKROWCPNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3I)N(C1=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-iodobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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